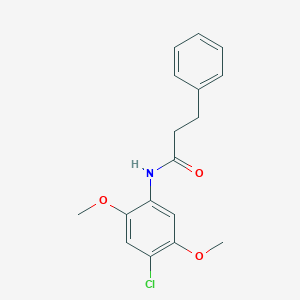![molecular formula C16H23NO3 B5698213 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are believed to have a range of therapeutic benefits.
Wirkmechanismus
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, this compound increases levels of endocannabinoids, which are believed to have a range of therapeutic benefits, including pain relief, anti-inflammatory effects, and improved mood.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including increased levels of endocannabinoids in the brain, reduced pain sensitivity, anti-inflammatory effects, and improved mood. The compound has also been shown to have a range of neuroprotective effects, including the ability to protect against brain damage caused by stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide for lab experiments is its high selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in the brain. However, the compound has some limitations, including its relatively short half-life and the fact that it is metabolized quickly in the body, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide, including further studies on its potential therapeutic applications in areas such as pain management, addiction, anxiety, and depression. Other potential areas of research include studies on the compound's neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the optimal dosing and administration of this compound to maximize its therapeutic benefits while minimizing any potential side effects.
Synthesemethoden
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide is synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 3,4-dimethoxybenzaldehyde, followed by the addition of methylamine and acetic anhydride. The final product is purified using chromatography techniques to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide has been extensively studied for its potential therapeutic applications in a range of areas, including pain management, addiction, anxiety, and depression. The compound is believed to work by increasing levels of endocannabinoids in the brain, which are natural compounds that have been shown to have a range of therapeutic benefits.
Eigenschaften
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(18)17-11-16(8-4-5-9-16)13-6-7-14(19-2)15(10-13)20-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQZKPVWHUNBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)


![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)

